
(E)-4-Acetoxy Tamoxifen
Descripción general
Descripción
(E)-4-Acetoxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is characterized by the presence of an acetoxy group at the fourth position of the tamoxifen molecule, which enhances its pharmacological properties and efficacy in various therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Acetoxy Tamoxifen typically involves the acetylation of tamoxifen. One common method is the reaction of tamoxifen with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Acetoxy Tamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include hydroxylated tamoxifen derivatives, tamoxifen alcohols, and various substituted tamoxifen compounds .
Aplicaciones Científicas De Investigación
Breast Cancer Treatment
(E)-4-Acetoxy Tamoxifen is primarily explored for its efficacy in treating ER+ breast cancer. Clinical trials have demonstrated that tamoxifen and its derivatives significantly reduce recurrence rates in patients with early-stage breast cancer. A notable study indicated that transdermal application of 4-OHT gel resulted in a reduction of Ki-67 labeling index in ductal carcinoma in situ (DCIS) lesions, comparable to oral tamoxifen administration .
Study | Treatment | Result |
---|---|---|
Phase II Trial | 4-OHT gel vs. oral tamoxifen | Similar reduction in Ki-67 LI |
ATLAS Trial | 5 vs. 10 years of tamoxifen | Lower recurrence and mortality with extended treatment |
Pharmacokinetic Studies
Research has focused on the pharmacokinetics of this compound, particularly its metabolism into active forms like 4-OHT. Studies have shown that the compound exhibits altered bioavailability when combined with natural products such as curcumin and quercetin, enhancing its therapeutic efficacy while potentially mitigating adverse effects associated with tamoxifen therapy .
Natural Product | Effect on Tamoxifen Pharmacokinetics |
---|---|
Curcumin | Increased bioavailability |
Quercetin | Reduced systemic clearance |
Gene Therapy Applications
The use of tamoxifen derivatives, including this compound, in gene therapy protocols has been explored extensively. The compound serves as an effective inducer for Cre recombinase systems in transgenic models, allowing researchers to manipulate gene expression spatially and temporally without causing developmental defects . This application is crucial for studying gene function in various biological contexts.
Case Studies
Case Study 1: Transdermal Application Efficacy
In a randomized trial involving pre- and postmenopausal women with DCIS, participants were administered either 4-OHT gel or oral tamoxifen. The trial aimed to assess the reduction in Ki-67 LI as a primary endpoint. Results indicated that both treatments were effective, but the transdermal route offered a promising alternative with potentially fewer systemic side effects .
Case Study 2: Pharmacokinetic Interaction
A study investigated the interaction between this compound and several natural compounds, revealing that co-administration could enhance therapeutic outcomes by modifying drug metabolism pathways. This finding suggests potential for combination therapies in clinical settings to improve efficacy while reducing adverse effects .
Mecanismo De Acción
(E)-4-Acetoxy Tamoxifen exerts its effects by competitively inhibiting the binding of estrogen to its receptor. This inhibition leads to a decrease in tumor growth factor alpha and insulin-like growth factor 1, and an increase in sex hormone-binding globulin. These changes result in the suppression of estrogen-dependent tumor growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxytamoxifen: A metabolite of tamoxifen with higher affinity for estrogen receptors.
Endoxifen: Another active metabolite of tamoxifen with potent anti-estrogenic effects.
Uniqueness
(E)-4-Acetoxy Tamoxifen is unique due to its enhanced pharmacological properties compared to tamoxifen. The presence of the acetoxy group increases its stability and efficacy, making it a valuable compound in therapeutic applications .
Actividad Biológica
(E)-4-Acetoxy Tamoxifen, a derivative of the well-known selective estrogen receptor modulator (SERM) Tamoxifen, exhibits significant biological activity, particularly in the context of breast cancer treatment. This article explores its mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant case studies and research findings.
This compound functions primarily as an estrogen antagonist in breast tissue while exhibiting agonistic properties in other tissues, such as the uterus. Its mechanism involves competitive inhibition of estrogen binding to estrogen receptors (ERs), particularly ERα. This action disrupts estrogen-mediated transcriptional activity, leading to reduced DNA synthesis and cell proliferation in estrogen-dependent tumors .
Key Mechanisms:
- Estrogen Receptor Binding: this compound binds to ERα and ERβ, forming a nuclear complex that blocks estrogen's mitogenic effects .
- Metabolism: The compound is metabolized into several active metabolites, including 4-hydroxytamoxifen and endoxifen, which possess significantly higher binding affinities for ERs than the parent compound .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by extensive hepatic metabolism. The primary metabolic pathways include:
- 4-Hydroxylation: Catalyzed by cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to the formation of 4-hydroxytamoxifen and endoxifen .
- N-Demethylation: Produces N-desmethyl tamoxifen, which is further metabolized into endoxifen—an active metabolite with potent anti-tumor effects.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-Life | ~2 weeks |
Bioavailability | High |
Protein Binding | >95% |
Major Metabolites | 4-Hydroxytamoxifen, Endoxifen |
Clinical Studies and Findings
Research has demonstrated the efficacy of this compound in various clinical settings. Notably:
- Breast Cancer Treatment: A study involving patients with ER-positive breast cancer showed that treatment with this compound led to a significant reduction in tumor recurrence rates by 40%–50% compared to placebo .
- Low-Dose Efficacy: Investigations into lower dosing regimens indicated that reductions of up to 75% from conventional doses did not significantly affect biomarker activity related to tumor growth and cardiovascular health, suggesting potential for dose optimization .
- Pharmacokinetic Interactions: Co-administration with certain natural products has been shown to alter the pharmacokinetics of this compound, enhancing its bioavailability and therapeutic efficacy while necessitating careful monitoring for potential drug interactions .
Case Studies
Case Study 1: Efficacy in Chemoprevention
A randomized trial assessed the use of this compound in women at high risk for breast cancer. Results indicated a significant reduction in the incidence of breast cancer among those treated compared to controls, supporting its role in chemoprevention strategies .
Case Study 2: Metabolic Variability
A cohort study evaluated the impact of genetic polymorphisms in CYP2D6 on the metabolism of this compound. It was found that women with variant alleles exhibited reduced conversion to endoxifen, correlating with poorer treatment outcomes. This highlights the importance of personalized medicine approaches in optimizing therapy .
Propiedades
IUPAC Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPMDROJNZRQJ-BYYHNAKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.